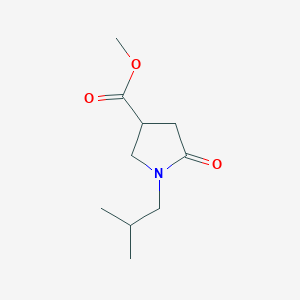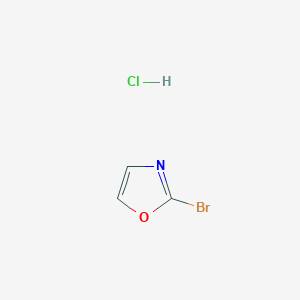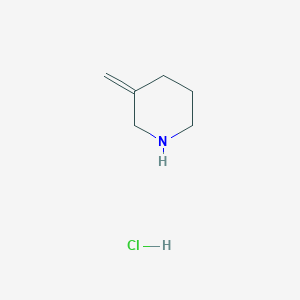![molecular formula C10H13Cl2N3S B1392879 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 1269151-33-8](/img/structure/B1392879.png)
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Descripción general
Descripción
The compound is a derivative of ethanamine, which is an organic compound with a two-carbon backbone acting as a primary amine . It also contains a pyridinyl group, which is a basic heterocyclic aromatic ring structure that shares properties with benzene and pyridine . Additionally, it has a thiazolyl group, a type of azole with a five-membered ring containing both sulfur and nitrogen .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through various methods, including cyclization, substitution, and addition reactions . The exact method would depend on the starting materials and the desired substitutions on the final product .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the connectivity of the different groups. The ethanamine would provide a two-carbon backbone, with the nitrogen available for further bonding. The pyridinyl and thiazolyl groups would likely contribute to the aromaticity of the compound, with the potential for interesting electronic effects depending on the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of an amine could make it a base in certain conditions . The aromatic rings could contribute to its stability and potentially its solubility in various solvents .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure, which includes both a pyridine and a thiazole ring, makes it a versatile precursor for the construction of complex molecules used in drug development .
Bioisostere Development
The thiazole ring present in the compound can act as a bioisostere, mimicking the properties of other biologically active molecules. This allows for the creation of new drugs with potentially improved efficacy and safety profiles .
Material Science
In material science, this compound could be used to synthesize novel organic frameworks. These frameworks might exhibit unique electrical or optical properties, making them suitable for applications in electronics or photonics .
Catalysis
The pyridine moiety within the compound can act as a ligand in catalytic systems. It could potentially be used to develop new catalysts for chemical reactions, including those that are environmentally friendly or more efficient .
Analytical Chemistry
As an analytical reagent, this compound could be employed in the development of new assays or detection methods. Its distinct chemical structure may allow for selective interaction with specific analytes .
Agrochemical Research
In agrochemical research, derivatives of this compound could be explored for their potential as new pesticides or herbicides. The combination of pyridine and thiazole rings could lead to compounds with novel modes of action against pests .
Neurological Studies
The compound’s ability to cross the blood-brain barrier could be investigated, making it a candidate for the development of neurological agents, such as treatments for neurodegenerative diseases .
Antimicrobial Agents
Research into the antimicrobial properties of this compound could lead to the discovery of new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a range of effects at the molecular and cellular levels, contributing to their diverse biological activities .
Propiedades
IUPAC Name |
1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.2ClH/c1-7(11)10-13-9(6-14-10)8-2-4-12-5-3-8;;/h2-7H,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEBBVWYUQGJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)
![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)

![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)

![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1392810.png)



![Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392819.png)